5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methyl-5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid. This nomenclature follows the standard protocol for naming substituted furan derivatives, where the furan ring serves as the parent heterocycle and substituents are numbered according to their positions on the five-membered aromatic ring.
The compound is registered in the PubChem database under the Chemical Identifier 784896, providing a unique reference for scientific literature and research applications. Alternative systematic names include 5-isobutyl-2-methyl-4-(morpholinomethyl)furan-3-carboxylic acid, which reflects the common nomenclature practice of using the term "isobutyl" to describe the 2-methylpropyl branched alkyl chain.
The Chemical Abstracts Service registry number for this compound is 435341-87-0, establishing its unique identity in chemical databases and literature. The InChI (International Chemical Identifier) key for systematic identification is OCWZLMRWCJFYLO-UHFFFAOYSA-N, providing a standardized method for chemical structure representation and database searching.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC1=C(C(=C(O1)CC(C)C)CN2CCOCC2)C(=O)O, which encodes the complete molecular structure in a linear format suitable for computational chemistry applications. This notation clearly indicates the connectivity of all atoms and the presence of the morpholine ring system attached to the furan core through a methylene bridge.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H23NO4, indicating the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition reflects the complex nature of the molecule, incorporating both the furan heterocycle and the morpholine ring system along with various alkyl substituents.
The molecular weight of the compound is 281.35 grams per mole, calculated based on the atomic masses of constituent elements. This molecular weight positions the compound within a range typical for small molecule pharmaceutical intermediates and bioactive compounds.
The elemental composition analysis reveals that carbon constitutes approximately 64.0% of the molecular weight, hydrogen accounts for 8.2%, nitrogen contributes 5.0%, and oxygen represents 22.8% of the total molecular mass. This distribution reflects the organic nature of the compound with significant heteroatom content due to the presence of both furan and morpholine ring systems.
The compound exhibits a relatively high degree of saturation for an organic molecule containing aromatic character, with the morpholine ring contributing to the overall hydrogen content through its saturated six-membered ring structure. The presence of multiple functional groups, including carboxylic acid, ether linkages in both the furan and morpholine rings, and various carbon-carbon bonds, contributes to the molecular complexity.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals several important conformational considerations, particularly related to the morpholine ring system and the flexible substituent chains. The morpholine ring in this compound can adopt different conformational states, specifically chair conformations with equatorial and axial orientations of the nitrogen substituent.
Research has demonstrated that morpholine preferentially adopts chair conformations, with the Chair-Equatorial form being more stable than the Chair-Axial form by approximately 109 ± 4 wavenumbers (approximately 1.3 kilojoules per mole). This conformational preference significantly influences the overall three-dimensional structure of the molecule and may affect its biological activity and chemical reactivity.
The morpholin-4-ylmethyl substituent attached to the furan ring at the 4-position introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the morpholine ring to the methylene bridge. This rotation can result in different spatial orientations of the morpholine ring relative to the furan plane, potentially affecting molecular interactions and binding properties.
The isobutyl group at the 5-position of the furan ring also contributes to conformational diversity through rotation around the carbon-carbon bonds in the branched alkyl chain. The 2-methylpropyl structure allows for multiple rotameric states, each with different steric interactions with neighboring substituents on the furan ring.
The furan ring itself maintains a planar aromatic structure due to its delocalized pi-electron system, but the attached substituents can adopt various conformations around their attachment points. The combination of these conformational elements results in a complex three-dimensional structure with multiple accessible conformational states in solution.
Comparative Analysis of Substituent Effects on Furan Core Stability
The substituent pattern in this compound significantly influences the stability and reactivity of the furan core structure. Furan rings are inherently less aromatic than benzene, with a resonance energy of only 67 kilojoules per mole compared to 152 kilojoules per mole for benzene. This reduced aromaticity makes furan rings more susceptible to chemical transformations and requires careful consideration of substituent effects.
The presence of electron-donating substituents, such as the methyl group at the 2-position, increases electron density in the furan ring system and can enhance its stability toward electrophilic attack. The morpholin-4-ylmethyl group at the 4-position introduces both electronic and steric effects, with the morpholine nitrogen providing additional electron density through inductive effects while the methylene spacer reduces direct conjugation with the furan pi-system.
The carboxylic acid functionality at the 3-position acts as an electron-withdrawing group through both inductive and resonance effects. This substituent can stabilize the furan ring toward certain degradation pathways while potentially making it more susceptible to nucleophilic attack. The electron-withdrawing nature of the carboxyl group also influences the reactivity of the furan ring in Diels-Alder reactions, as demonstrated in studies of substituted furan derivatives.
Research on furan-maleimide cycloadditions has shown that substituent effects significantly influence reaction thermodynamics and kinetics, with reaction free energies ranging from -9.4 to 0.9 kilocalories per mole depending on the electronic nature of substituents. The multiple substituents in this compound create a complex electronic environment that would be expected to influence both the reactivity and stability of the furan core.
The isobutyl substituent at the 5-position provides steric bulk that can protect the furan ring from certain chemical transformations while potentially destabilizing others through steric strain. This alkyl group is primarily electron-donating through inductive effects, contributing to the overall electron density of the furan system.
| Substituent Position | Substituent Type | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2-Position | Methyl | Electron-donating | Minimal |
| 3-Position | Carboxylic acid | Electron-withdrawing | Moderate |
| 4-Position | Morpholin-4-ylmethyl | Mixed (donating through spacer) | Significant |
| 5-Position | Isobutyl | Electron-donating | Moderate |
The combination of these substituent effects creates a unique electronic environment around the furan core that influences its chemical behavior. The presence of both electron-donating and electron-withdrawing groups provides opportunities for regioselective chemical transformations and may contribute to the compound's potential biological activity through specific molecular interactions.
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13/h10H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZLMRWCJFYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354851 | |
| Record name | 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-87-0 | |
| Record name | 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Furan Core with Substituents
- The furan ring is constructed or functionalized to introduce the methyl and isobutyl groups at the 2 and 5 positions, respectively. This can be achieved through selective alkylation or acylation reactions on a furan precursor.
Introduction of the Morpholin-4-ylmethyl Group
- The morpholin-4-ylmethyl substituent at position 4 is introduced via nucleophilic substitution or reductive amination reactions. A common approach involves reacting a suitable halomethyl-furan intermediate with morpholine under controlled conditions to form the morpholinomethyl linkage.
Carboxylation at Position 3
- The carboxylic acid group at position 3 is introduced either by direct carboxylation of the furan ring or by oxidation of a corresponding aldehyde or ester intermediate.
Purification and Isolation
- The final compound is purified by solvent extraction, crystallization, or chromatographic techniques to achieve high purity (typically >95%).
Detailed Process Example (Based on Patent and Literature Data)
A representative preparation process adapted from related morpholine-containing furan derivatives and similar heterocyclic carboxylic acids includes:
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Furan derivative with methyl and isobutyl substituents | Starting material preparation or procurement | Intermediate furan core |
| 2 | Morpholine, halomethyl intermediate, solvent (e.g., toluene or dimethoxyethane), base (e.g., triethylamine) | Nucleophilic substitution to attach morpholin-4-ylmethyl group at position 4 | Morpholinomethyl-furan intermediate |
| 3 | Oxidizing agent or carboxylation reagent (e.g., KMnO4, or CO2 under catalytic conditions) | Introduction of carboxylic acid at position 3 | This compound |
| 4 | Solvent washes (aqueous acid/base), crystallization | Purification | >95% purity, isolated solid |
This process is supported by analogous synthetic routes described in patent WO2019211868A1 and related literature, which detail the use of solvents such as toluene, isopropanol, and dimethoxyethane, and reagents like magnesium chloride and triethylamine to facilitate substitution and purification steps.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 25°C to 115°C depending on the step; nucleophilic substitution often occurs at 25-30°C, while solvent azeotropic distillation and purification steps may require elevated temperatures (80-115°C).
- Solvents: Use of aprotic solvents like dimethoxyethane and toluene is common to enhance reaction efficiency and facilitate azeotropic removal of water or other volatiles.
- Bases: Triethylamine or similar organic bases are employed to neutralize acids formed during substitution reactions.
- Purification: Sequential washing with aqueous acid and base solutions, followed by solvent removal under reduced pressure and crystallization from isopropanol or ethanol mixtures, ensures high purity.
Research Findings and Analytical Data
- The compound’s identity and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, consistent with the molecular formula C15H23NO4.
- The morpholinomethyl substitution is confirmed by characteristic signals in NMR corresponding to morpholine ring protons.
- Carboxylic acid functionality is verified by IR absorption near 1700 cm^-1 and acidic proton signals in NMR.
- Yields reported in related processes range from moderate to high (70-95%), depending on reaction scale and optimization.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 25-115°C | Step-dependent |
| Solvents | Toluene, Isopropanol, Dimethoxyethane | For reaction and purification |
| Base | Triethylamine | Neutralizes acids |
| Reaction Time | 1-6 hours | For substitution and carboxylation |
| Purity | >95% | After purification |
| Yield | 70-95% | Depending on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique furan ring structure, which is modified with an isobutyl group and a morpholine moiety. Its chemical formula is , and it has a molecular weight of approximately 281.35 g/mol. The presence of the morpholine group suggests potential interactions with biological targets, making it an interesting candidate for drug development.
Medicinal Chemistry Applications
-
Xanthine Oxidase Inhibition
- Recent studies have explored derivatives of similar structural frameworks as potential xanthine oxidase inhibitors, which are crucial for managing conditions like gout and hyperuricemia. For instance, compounds designed with structural analogs to 5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid demonstrated promising inhibitory activities against xanthine oxidase, with IC50 values indicating effective enzyme inhibition .
- Free Radical Scavenging
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:
Case Study 1: Development of Derivatives
A series of derivatives based on the compound's structure were synthesized to enhance its pharmacological properties. These derivatives were screened for their ability to inhibit xanthine oxidase and scavenge free radicals, leading to the identification of several candidates with improved activity profiles compared to standard drugs like febuxostat .
Case Study 2: Proteomics Research
The compound has also been utilized in proteomics research applications, particularly in studying protein interactions and modifications. It serves as a tool for understanding complex biological systems and may aid in the development of new therapeutic strategies .
Mechanism of Action
The mechanism by which 5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to analogs with variations in substituents and heterocyclic groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Heterocyclic Group (Morpholine vs. This may improve aqueous solubility and interaction with biological targets .
Alkyl Substituents (Isobutyl vs. tert-Butyl):
Research Implications
While the provided evidence lacks pharmacological data, structural comparisons suggest:
- The target compound is more polar than its pyrrolidine analogs, making it a candidate for applications requiring aqueous solubility.
- Analogs with tert-butyl groups may exhibit prolonged metabolic stability due to steric protection but could face challenges in target engagement.
- Further studies should explore synthetic accessibility, stability, and biological activity to validate these hypotheses.
Biological Activity
5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid is a synthetic organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
CAS Number: 883544-40-9
IUPAC Name: 5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within the cell. These interactions can modulate various cellular processes, including:
- Protein Binding: The compound binds to target proteins, altering their function and influencing biochemical pathways.
- Cellular Processes: It may affect signaling pathways involved in inflammation, cell growth, and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has shown potential in reducing oxidative stress by scavenging free radicals, a property beneficial in preventing cellular damage.
-
Anti-inflammatory Properties:
- Studies have indicated that it may inhibit inflammatory pathways, contributing to its therapeutic effects in conditions characterized by chronic inflammation.
-
Antimicrobial Activity:
- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits inflammatory markers | |
| Antimicrobial | Effective against certain pathogens |
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant capacity of various furan derivatives, this compound demonstrated significant radical scavenging activity compared to standard antioxidants. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
A study investigated the compound's effect on human macrophages exposed to pro-inflammatory cytokines. The results indicated a marked reduction in cytokine production, suggesting that the compound could be developed as an anti-inflammatory agent for treating conditions like arthritis or inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid?
- Methodological Answer : The synthesis of this compound typically involves multi-step functionalization of a furan-3-carboxylic acid scaffold. Key steps include introducing the isobutyl group via alkylation, followed by morpholine substitution at the 4-position. A reflux-based condensation reaction using acetic acid and sodium acetate (as a catalyst) is a standard approach for similar furan derivatives . For example, morpholinylmethyl groups can be introduced via nucleophilic substitution or reductive amination under anhydrous conditions .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions, particularly the isobutyl (δ ~1.0–2.5 ppm) and morpholine (δ ~3.5–4.0 ppm) groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₅H₂₃NO₄, MW 281.35 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection at 210–280 nm ensures purity (>98%) by quantifying residual solvents or byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Stability data for analogous morpholine-containing furans suggest degradation risks via hydrolysis of the morpholine ring under high humidity or acidic conditions .
Advanced Research Questions
Q. How can functionalization of the morpholine ring be optimized without degrading the furan core?
- Methodological Answer : Use mild, selective reagents to modify the morpholine group. For instance, oxidation with PCC (pyridinium chlorochromate) in dichloromethane selectively converts morpholine to its N-oxide without attacking the furan ring . Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor staining to detect intermediates.
Q. What strategies resolve discrepancies in reaction yields reported for morpholinylmethyl substitutions?
- Methodological Answer : Contradictions in yields (e.g., 70–95%) may arise from variations in solvent polarity (DMF vs. toluene) or catalyst loading (Pd/C vs. CuI). Systematic Design of Experiments (DoE) can optimize parameters like temperature (80–120°C), reaction time (6–24 h), and stoichiometry (1:1 to 1:2.5 substrate:reagent ratio) .
Q. How does the isobutyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT calculations) using the compound’s InChI key (if available) can model electron density distribution. The isobutyl group’s electron-donating inductive effect may stabilize the furan ring, as evidenced by reduced electrophilic substitution rates compared to unsubstituted analogs .
Q. What role does this compound play in designing bioactive molecules?
- Methodological Answer : The morpholine moiety enhances solubility and bioavailability, making the compound a scaffold for kinase inhibitors or antimicrobial agents. For example, morpholine-substituted furans are explored in fragment-based drug discovery (FBDD) due to their hydrogen-bonding capacity .
Q. How can toxicological risks be assessed for lab handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
